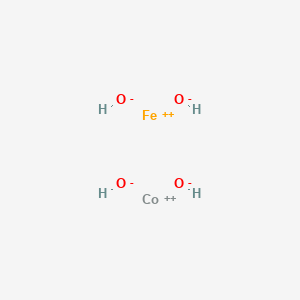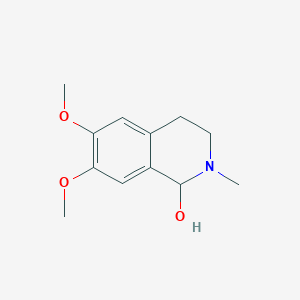![molecular formula C9H17NO2 B14314805 3-[Methyl(pentyl)amino]prop-2-enoic acid CAS No. 114084-51-4](/img/structure/B14314805.png)
3-[Methyl(pentyl)amino]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Methyl(pentyl)amino]prop-2-enoic acid is an organic compound that belongs to the class of amino acids It features a prop-2-enoic acid backbone with a methyl(pentyl)amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pentyl)amino]prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of prop-2-enoic acid with methyl(pentyl)amine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Methyl(pentyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-[Methyl(pentyl)amino]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-[Methyl(pentyl)amino]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The prop-2-enoic acid moiety may participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Methyl(ethyl)amino]prop-2-enoic acid
- 3-[Methyl(butyl)amino]prop-2-enoic acid
- 3-[Methyl(hexyl)amino]prop-2-enoic acid
Uniqueness
3-[Methyl(pentyl)amino]prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
114084-51-4 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-[methyl(pentyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-7-10(2)8-6-9(11)12/h6,8H,3-5,7H2,1-2H3,(H,11,12) |
Clé InChI |
QAAZBHHRUMUCOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


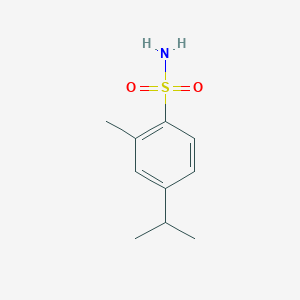
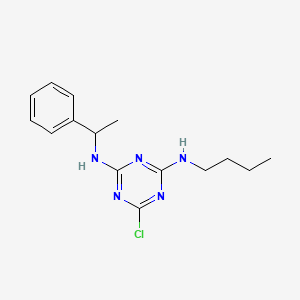

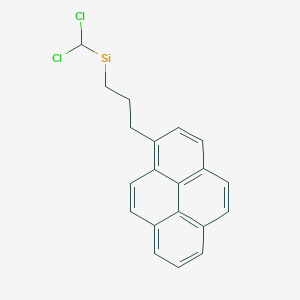

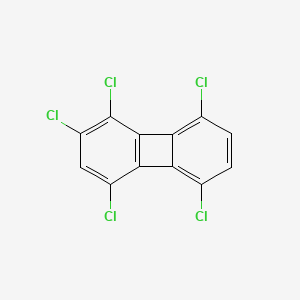
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
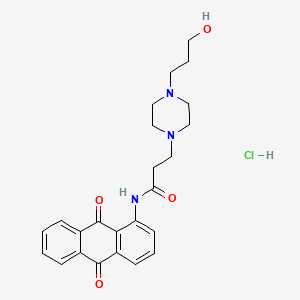


![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

